A Comprehensive Technical Guide to 2-Vinyl-4,6-diamino-1,3,5-triazine
A Comprehensive Technical Guide to 2-Vinyl-4,6-diamino-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinyl-4,6-diamino-1,3,5-triazine, also known as 6-ethenyl-1,3,5-triazine-2,4-diamine or vinyl guanamine, is a functional monomer notable for its unique molecular structure. It combines a polymerizable vinyl group with a diaminotriazine moiety, which is capable of forming multiple hydrogen bonds. This structure makes it a valuable building block in polymer chemistry for creating materials with specific recognition and binding properties. This technical guide provides an in-depth overview of its physicochemical characteristics, spectral data, synthesis and analysis protocols, and key applications, with a focus on its utility in research and development.
Physicochemical Characteristics
2-Vinyl-4,6-diamino-1,3,5-triazine is typically a white to light yellow crystalline powder.[1] It is soluble in hot water but shows limited solubility in hot methanol, ethanol, and acetone.[2] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-Ethenyl-1,3,5-triazine-2,4-diamine | [3] |
| CAS Number | 3194-70-5 | |
| Molecular Formula | C₅H₇N₅ | [3][4] |
| Molecular Weight | 137.146 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 239–241 °C | [3] |
| Solubility | Soluble in hot water; sparingly soluble in hot methanol, ethanol, and acetone | [2] |
| Purity (typical) | >95.0% (HPLC) |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 2-vinyl-4,6-diamino-1,3,5-triazine.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands observed for this compound include:
-
3340 & 3170 cm⁻¹: Corresponding to N-H stretching vibrations of the amino groups.[2]
-
1680 & 1655 cm⁻¹: Associated with C=C stretching of the vinyl group and C=N stretching within the triazine ring.[2][5]
-
1550 cm⁻¹: A primary absorption band for the triazine ring.[2][5]
-
985 & 960 cm⁻¹: Attributed to the out-of-plane bending (wagging) of =C-H bonds of the vinyl group.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy in deuterated dimethyl sulfoxide (d₆-DMSO) can be used to elucidate the proton environment of the molecule. A patent provides the following assignments:
-
δ 8.78 (m, 4H): This multiplet is assigned to the four protons of the two amino (-NH₂) groups.[2]
-
δ 6.35-6.45 (t, 2H): A triplet corresponding to the terminal =CH₂ protons of the vinyl group.[2]
-
δ 5.59-5.72 (q, 1H): A quartet representing the -CH= proton of the vinyl group.[2]
Experimental Protocols
Synthesis of 2-Vinyl-4,6-diamino-1,3,5-triazine
A high-yield synthesis method involves the reaction of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine (abbreviated as 2MA) with epichlorohydrin in an aqueous medium.[2][5]
Detailed Methodology:
-
Reactant Preparation: A starting mixture is prepared with equimolar amounts of 2MA and epichlorohydrin in water.[2] For example, 0.1 mole of 2MA (21.9 g) and 0.1 mole of epichlorohydrin (9.25 g) are mixed in 50 mL of water.
-
Addition of Inhibitor: A catalytic amount of a polymerization inhibitor, such as sodium sulfide (Na₂S·9H₂O), is added to the mixture to prevent premature polymerization of the vinyl group.[2][5]
-
Reaction: The mixture is heated under reflux with stirring for approximately 30 minutes. During heating, the mixture becomes a clear solution, after which the product begins to precipitate as crystals.[2]
-
Isolation: The reaction mixture is cooled, and the crude product is collected by filtration.[2]
-
Purification: The crude product can be purified by recrystallization from water, typically containing a small amount of sodium sulfide, to yield the final product with a melting point of 239 to 241 °C.[2]
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 2-vinyl-4,6-diamino-1,3,5-triazine, with commercial standards often specifying a purity of >95%. A general protocol for such an analysis is outlined below.
General Methodology:
-
Standard and Sample Preparation: A standard solution is prepared by accurately weighing and dissolving the reference standard in a suitable solvent. The sample to be analyzed is prepared similarly.
-
Chromatographic Conditions: A C18 column is commonly used for the analysis of triazine compounds.[6] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode to ensure good separation.
-
Detection: A UV detector is used, as the triazine ring exhibits strong absorbance in the UV region.
-
Quantification: The purity is determined by comparing the peak area of the analyte in the sample chromatogram to that of the standard, or by calculating the area percentage of the main peak relative to all peaks in the chromatogram.
Applications in Research and Development
The primary application of 2-vinyl-4,6-diamino-1,3,5-triazine stems from its role as a functional monomer. The diaminotriazine group is complementary to thymine and uracil bases, capable of forming three hydrogen bonds. This specific interaction is leveraged in the creation of "smart" polymers.
Polymer Synthesis and Molecular Recognition
Polymers of 2-vinyl-4,6-diamino-1,3,5-triazine, often denoted as PVDAT, can be synthesized via precipitation polymerization.[7] These polymers exhibit selective binding capabilities, particularly in aqueous environments.
-
Nucleic Acid Binding: PVDAT has been shown to selectively bind to thymine and uracil derivatives through the formation of three stable hydrogen bonds.[7] This interaction is significantly stronger with nucleotides (like thymidine 5'-monophosphate) compared to the free bases, suggesting additional interactions with the phosphate groups.[7]
-
DNA Adsorption: Microspheres coated with PVDAT have been developed for the adsorption of double-stranded DNA (dsDNA), with a preference for DNA rich in adenine-thymine (A-T) base pairs.[7]
This property makes PVDAT-based materials promising candidates for applications in biosensors, selective separation, and as components in drug delivery systems where specific molecular recognition is required.
Safety and Handling
2-Vinyl-4,6-diamino-1,3,5-triazine is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.
-
Storage: Store in a cool, dark place, with a recommended temperature below 15°C.
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local regulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. data.epo.org [data.epo.org]
- 3. 2-Vinyl-4,6-diamino-1,3,5-triazine - Wikipedia [en.wikipedia.org]
- 4. Monomer detail | 2-Vinyl-4,6-diamino-1,3,5-triazine [copoldb.jp]
- 5. US4596868A - Process for synthesizing 2-vinyl-4,6-diamino-s-triazine - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
